molecular formula C8H14O2 B2432178 (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol CAS No. 2416234-83-6

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol

Cat. No.: B2432178
CAS No.: 2416234-83-6
M. Wt: 142.198
InChI Key: NRSHLESQHYCANY-UHFFFAOYSA-N
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Description

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol . It is a bicyclic compound featuring an oxabicyclo structure, which is a common motif in organic chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the oxabicyclo structure. One common method involves the use of a Diels-Alder reaction followed by a series of functional group transformations to introduce the hydroxyl group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons .

Scientific Research Applications

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action for (1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions, which can influence its reactivity and biological activity. The oxabicyclo structure provides stability and can affect the compound’s overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol is unique due to its specific combination of a methyl group and a hydroxyl group on the oxabicyclo structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7-2-3-8(4-7,5-9)6-10-7/h9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSHLESQHYCANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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